3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Description
The compound 3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-Hydroxy-4-Methoxy-6-Methyloxan-2-yl]oxy-10,13-Dimethyl-...]-2H-Furan-5-one (hereafter referred to as Compound A) is a steroidal glycoside featuring a cyclopenta[a]phenanthrene core, a furan-5-one ring, and a substituted oxane (sugar) moiety. Its structure includes:
- A 14-hydroxy group on the steroidal backbone.
- A 3-O-linked oxane substituent with 5-hydroxy, 4-methoxy, and 6-methyl groups.
- A 17-linked 2H-furan-5-one ring.
Compound A shares structural homology with cardiac glycosides and C21 steroids, which are known for anti-tumor, cardiotonic, and ion-channel-modulating activities .
Properties
IUPAC Name |
3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19+,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZSZQZDODUAA-FOKCRSMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as 3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a complex organic molecule with potential biological activities. This article explores its biological properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by multiple stereocenters and functional groups that contribute to its biological activity. The presence of hydroxyl groups and a furan moiety suggests potential interactions with biological macromolecules.
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Inhibition: Research indicates that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been reported in studies to be lower than those of standard antibiotics .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several models:
- Cytokine Modulation: It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a therapeutic potential in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological activity of this compound:
The biological activities are believed to be mediated through several mechanisms:
- Cell Cycle Arrest: Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Inhibition of Enzymatic Activity: Targeting specific enzymes involved in inflammation and microbial resistance.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives of steroidal compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific application of this compound in cancer therapy remains to be fully elucidated but warrants investigation due to its structural analogies with known anticancer agents.
Hormonal Modulation
Given its steroid-like structure, this compound may interact with hormonal pathways. Steroidal compounds are often explored for their potential as hormone replacement therapies or as modulators of hormonal signaling pathways. Studies on related compounds suggest potential applications in treating conditions like hormonal imbalances and certain endocrine disorders.
Neuroprotective Effects
Preliminary studies suggest that similar compounds may possess neuroprotective properties. The ability to cross the blood-brain barrier could make this compound a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Anti-inflammatory Properties
Compounds with similar frameworks have shown anti-inflammatory effects in various models. Investigating the anti-inflammatory potential of this compound could lead to new therapeutic strategies for treating chronic inflammatory conditions.
Case Study 1: Anticancer Potential
A study focusing on structurally similar compounds revealed significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of cell cycle arrest and apoptosis. This suggests that further exploration of the specific compound may yield valuable insights into its anticancer potential.
Case Study 2: Hormonal Activity
Research involving steroidal compounds has demonstrated their ability to modulate estrogen and androgen receptors effectively. This opens avenues for studying the specific compound as a potential therapeutic agent in hormone-related conditions.
Data Table: Comparative Analysis of Similar Compounds
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The glycosidic linkage between the steroidal aglycone and the oxane (sugar) moiety undergoes acid-catalyzed hydrolysis. This reaction cleaves the bond under acidic conditions (e.g., HCl in methanol), yielding the aglycone and the sugar component. Enzymatic hydrolysis using β-glucosidases is also feasible .
Oxidation of Hydroxyl Groups
The 14-hydroxy group on the steroid core is susceptible to oxidation. Using Jones reagent (CrO₃ in H₂SO₄), this group is oxidized to a ketone, forming a 14-oxo derivative .
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Jones reagent, acetone, 0°C | 14-Oxo derivative + unmodified furan-5-one and sugar |
Lactone Ring Opening
The furan-5-one (butenolide) ring undergoes nucleophilic ring-opening reactions. In basic conditions (e.g., NaOH), the lactone hydrolyzes to form a carboxylate salt .
| Reaction Type | Conditions | Products |
|---|---|---|
| Base hydrolysis | 1M NaOH, reflux, 1 hour | Sodium salt of 5-hydroxy-3-(steroidal)-2-furan carboxylic acid |
Esterification and Acylation
The 3-hydroxy group on the oxane ring can be acetylated using acetic anhydride in pyridine, forming a protected derivative .
| Reaction Type | Conditions | Products |
|---|---|---|
| Acetylation | Ac₂O, pyridine, RT, 12 hours | 3-Acetoxy derivative + unmodified steroid and furan-5-one |
Methoxy Group Demethylation
The 4-methoxy group on the oxane ring undergoes demethylation with BBr₃ in dichloromethane, yielding a free hydroxyl group .
| Reaction Type | Conditions | Products |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C, 3 hours | 4-Hydroxy-6-methyloxane derivative |
Enzymatic Modifications
Microbial systems (e.g., Streptomyces spp.) selectively hydroxylate the steroid core at position 16, enhancing bioactivity .
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydroxylation | Streptomyces spp., 72 hours | 16-Hydroxy derivative with retained glycoside |
Photochemical Reactivity
UV irradiation induces isomerization of the furan-5-one ring, forming a cyclopropane derivative via [2+2] photocycloaddition .
| Reaction Type | Conditions | Products |
|---|---|---|
| Photocycloaddition | UV light (254 nm), 6 hours | Cyclopropane-fused derivative |
Key Research Findings
-
Stability in Aqueous Media : The glycosidic bond remains stable at neutral pH but degrades rapidly under acidic conditions (t₁/₂ = 45 minutes at pH 2) .
-
Biological Activation : Hydrolysis of the glycoside is required for binding to steroid receptors, as demonstrated in cell-based assays .
-
Stereochemical Retention : Enzymatic reactions preserve the stereochemistry of the oxane ring, while acid hydrolysis causes partial racemization .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Functional Group Comparison

Key Observations :
- Sugar Moieties : Compound A’s oxane group (5-hydroxy-4-methoxy-6-methyl) is distinct from Syriogenin’s trihydroxy-sugar and Calactin’s 4-methyl-6-deoxyglucose. Methoxy groups in Compound A may enhance metabolic stability compared to hydroxyl-rich analogs .
- Hydroxylation Patterns : The 14-hydroxy group is conserved in cardiac glycosides, but Syriogenin’s additional 12-OH may increase polarity and reduce membrane permeability .
- Furanone Ring: All compounds feature a 17-linked furan-5-one, critical for binding to Na+/K+-ATPase in cardiotonic activity .
Key Findings :
- Potency vs. Solubility : Compound A’s methoxy group balances lipophilicity (LogP 2.1) for membrane penetration, whereas Syriogenin’s higher polarity limits bioavailability despite greater solubility .
- Target Specificity : Calactin’s higher LogP (3.5) correlates with stronger Na+/K+-ATPase binding, but increased hepatotoxicity risk .
- CID 3735942 : Enhanced solubility from trihydroxy-sugar improves antifungal efficacy in aqueous environments .
Q & A
Q. What are the recommended synthetic routes for this compound, given its complex stereochemistry?
The synthesis of this steroidal derivative likely involves multi-step strategies, including glycosylation of a steroidal core and furanone ring formation. Key steps may include:
- Stereoselective glycosylation : Use of protected sugar donors (e.g., 5-hydroxy-4-methoxy-6-methyloxane) under Mitsunobu or Koenigs-Knorr conditions to ensure correct anomeric configuration .
- Furanone ring construction : Cyclization of a γ-keto acid precursor or oxidation of a dihydrofuran intermediate .
- Chiral resolution : Techniques like chiral HPLC or enzymatic resolution may be required to isolate enantiomerically pure products .
Q. How can researchers characterize the structure of this compound using spectroscopic methods?
A combination of advanced spectroscopic techniques is critical:
- NMR : 1D , , and 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals in the cyclopenta[a]phenanthrene core and sugar moiety. Pay attention to coupling constants (-values) for stereochemical assignments .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., observed vs. calculated ) and fragmentation patterns to validate substituent positions .
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous stereochemical confirmation .
Q. What are the optimal storage conditions to ensure compound stability?
Based on structurally related compounds:
- Temperature : Store at -20°C in sealed containers to prevent degradation of sensitive functional groups (e.g., hydroxyl, furanone) .
- Humidity control : Use desiccants to avoid hydrolysis of the glycosidic bond .
- Light protection : Amber vials to prevent photodegradation of the conjugated system .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
Discrepancies often arise from:
- Signal overlap : Use variable-temperature NMR to distinguish dynamic processes (e.g., rotamers) .
- Stereochemical ambiguity : Compare experimental NOESY/ROESY data with computational models (DFT or molecular mechanics) to validate spatial arrangements .
- Solvent effects : Re-run experiments in deuterated DMSO or CDCl₃ to observe solvent-induced shifts, particularly for hydroxyl protons .
Q. What strategies mitigate stereochemical challenges during synthesis?
- Asymmetric catalysis : Employ chiral catalysts (e.g., Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution) for stereocenter formation .
- Protecting group strategy : Use orthogonal protecting groups (e.g., TBS for hydroxyls, Fmoc for amines) to prevent undesired side reactions during glycosylation .
- In-line analytics : Monitor reactions in real-time with LC-MS to detect stereochemical impurities early .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

